molecular formula C15H13N3S B2543727 4-(benzylamino)-1H-quinazoline-2-thione CAS No. 120394-26-5

4-(benzylamino)-1H-quinazoline-2-thione

Cat. No. B2543727
M. Wt: 267.35
InChI Key: SBILQQZKPSMLGF-UHFFFAOYSA-N
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Description

The compound "4-(benzylamino)-1H-quinazoline-2-thione" is a derivative of quinazoline, a bicyclic aromatic compound that has garnered interest due to its diverse pharmacological properties. Quinazoline derivatives have been explored for their potential use in various therapeutic areas, including as antihypertensive agents, cardiotonic agents, antitumor agents, and inhibitors of tyrosine kinases .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the cyclization of precursor molecules. For instance, substituted 2-benzoylaminothiobenzamides can undergo sodium methoxide-catalyzed ring closure to yield quinazoline-4-thiones . Another approach involves the cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one with one-carbon donors to produce triazoloquinazolinones . Additionally, a one-pot synthetic approach using palladium-catalyzed reactions has been developed to construct a thiazolo[3,2-a]benzimidazole-linked quinazoline scaffold .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline ring, which can be substituted at various positions to yield compounds with different properties. The preferred tautomeric forms and the influence of substituents on the molecular structure can be studied using NMR, IR, and Raman spectroscopy . The presence of a benzylamino group is a common feature in these derivatives, which can significantly affect the biological activity of the compounds .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions depending on their substituents. For example, 1-methyl-quinazoline-4-thiones can undergo a substitution reaction where the sulfur atom is replaced by oxygen to yield quinazoline-4-ones . The reactivity of these compounds can also be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect their potency as enzyme inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as fluorescence emission and quantum yield, can be modulated by pH changes. This is exemplified by the 4-amino-1H-benzo[g]quinazoline-2-one, which shows a shift in fluorescence emission maximum with varying pH, making it a useful probe for studying the protonation state in nucleic acid structures . The solubility, stability, and tautomeric preferences of these compounds can be influenced by their substituents and the medium in which they are studied .

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of quinazoline derivatives, including "4-(benzylamino)-1H-quinazoline-2-thione," often involves reactions of primary aromatic amines with other chemicals to form substituted quinazolines. For example, Marinho and Proença (2015) demonstrated a convenient synthesis of 2-substituted 4-(arylamino)quinazolines from 2-(acylamino)benzonitriles and primary arylamines, showcasing the versatility of quinazoline chemistry in creating diverse molecules for further applications (Marinho & Proença, 2015).

Biological Activities

Quinazoline derivatives exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. For instance, Al-Obaid et al. (2009) investigated the antitumor activities of some new 2-thieno-4(3H)-quinazolinone derivatives using the National Cancer Institute's disease-oriented antitumor screen protocol. Their study highlighted the potential of quinazoline analogs as antitumor agents (Al-Obaid et al., 2009).

Optoelectronic Materials

The structural features of quinazolines make them suitable for applications in optoelectronic materials. Lipunova et al. (2018) reviewed the use of quinazoline derivatives in electronic devices, highlighting their significance in luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been particularly valued for creating novel optoelectronic materials (Lipunova et al., 2018).

Future Directions

While specific future directions for “4-(benzylamino)-1H-quinazoline-2-thione” are not available, quinazoline derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Researchers are encouraged to design new strategies for the further exploitation of quinazoline for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

4-(benzylamino)-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c19-15-17-13-9-5-4-8-12(13)14(18-15)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBILQQZKPSMLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=S)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzylamino)-1H-quinazoline-2-thione

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